8-Prenylquercetin 8-Prenylquercetin 8-Prenylquercetin is a natural product found in Ophioglossum petiolatum with data available.
Brand Name: Vulcanchem
CAS No.: 143724-75-8
VCID: VC0192180
InChI: InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
SMILES: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol

8-Prenylquercetin

CAS No.: 143724-75-8

Cat. No.: VC0192180

Molecular Formula: C20H18O7

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

8-Prenylquercetin - 143724-75-8

CAS No. 143724-75-8
Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
Standard InChI Key ZHTTWVRMGWQEOH-UHFFFAOYSA-N
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C

Chemical Structure and Properties

Molecular Identification

8-Prenylquercetin, identified by CAS number 143724-75-8, possesses the molecular formula C₂₀H₁₈O₇ and a molecular weight of 370.359 g/mol . Its IUPAC name is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one, reflecting its complex flavonoid structure with multiple hydroxyl groups and the characteristic prenyl side chain at position C-8 .

Physical and Chemical Properties

The compound exhibits several notable physicochemical properties that influence its biological activities and interactions within cellular systems. Below is a comprehensive table of its key chemical properties:

PropertyValue
Molecular FormulaC₂₀H₁₈O₇
Molecular Weight370.359 g/mol
XLogP34.1
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count7
Rotatable Bond Count3
Exact Mass370.10525291
Heavy Atom Count27
CAS Number143724-75-8

Table 1: Chemical properties of 8-Prenylquercetin

The XLogP3 value of 4.1 indicates that 8-Prenylquercetin possesses relatively high lipophilicity, which enhances its ability to penetrate cell membranes compared to unmodified quercetin . This increased lipophilicity can be attributed to the prenyl group, which contributes to the compound's enhanced bioavailability and cellular activity.

Structural Features

The basic structure of 8-Prenylquercetin consists of the quercetin backbone—a 15-carbon flavonoid structure with a 2-phenylchromen-4-one (flavone) skeleton—with hydroxyl groups at positions 3, 5, 7 (A-ring), and 3', 4' (B-ring). The distinctive feature is the prenyl group (3-methylbut-2-enyl) attached at the C-8 position of the A-ring, which significantly alters the compound's biological activities compared to quercetin .

Natural Sources and Distribution

Plant Sources

Prenylflavonoids like 8-Prenylquercetin are primarily found in specific plant families including Moraceace, Leguminosae, and Asteraceae . While the compound occurs in various plant tissues including roots, leaves, and seeds, related compounds such as 8-prenylated quercetin glycosides have been identified in Epimedium species, particularly Epimedium acuminatum Franchet .

Biological Activities and Pharmacological Effects

Anti-inflammatory Properties

One of the most significant biological activities of 8-Prenylquercetin is its potent anti-inflammatory effect. Research has demonstrated that 8-Prenylquercetin exhibits stronger anti-inflammatory properties compared to quercetin, making it a compound of considerable interest for potential therapeutic applications .

Comparison with Quercetin

Research findings indicate that 8-Prenylquercetin possesses higher potential bioactivity than quercetin, particularly regarding anti-inflammatory effects. Studies using RAW264.7 cells have shown that 8-Prenylquercetin effectively inhibits various inflammatory mediators and cytokines with greater potency than quercetin .

Inflammatory Mediator/Parameter8-Prenylquercetin (PQ)Quercetin (Q)Comparison
iNOS ProductionStrong inhibitionModerate inhibitionPQ > Q
COX-2 ProductionStrong inhibitionModerate inhibitionPQ > Q
NO ProductionStrong inhibitionModerate inhibitionPQ > Q
PGE2 ProductionStrong inhibitionModerate inhibitionPQ > Q
Cytokine Production (12 types)Strong inhibitionModerate inhibitionPQ > Q
In vivo Anti-inflammatory EffectAttenuates mouse paw edemaLess effectivePQ > Q

Table 2: Comparative anti-inflammatory effects of 8-Prenylquercetin and quercetin

Research Findings and Molecular Mechanisms

Effects on Inflammatory Mediators

Studies have shown that 8-Prenylquercetin significantly inhibits the production of key inflammatory mediators. In RAW264.7 cells, treatment with 8-Prenylquercetin resulted in reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory response . Consequently, the production of nitric oxide (NO) and prostaglandin E2 (PGE2), inflammatory molecules produced by iNOS and COX-2 respectively, was also suppressed .

Furthermore, 8-Prenylquercetin demonstrated potent inhibitory effects on the production of multiple cytokines. Research findings indicate that it can inhibit 12 different types of cytokines, contributing to its comprehensive anti-inflammatory profile .

Molecular Binding Interactions

Molecular studies have revealed specific binding interactions between 8-Prenylquercetin and its target proteins. For MEK1, 8-Prenylquercetin forms three hydrogen bonds with Arg181, Glu182, and Asp351 residues, which are part of the MEK1 catalytic domain . In contrast, quercetin forms only two hydrogen bonds with Asp365 of MEK1, and the binding domains for 8-Prenylquercetin and quercetin on MEK1 are different . This difference in binding pattern may contribute to 8-Prenylquercetin's enhanced anti-inflammatory activity compared to quercetin.

In vivo Anti-inflammatory Effects

Beyond its effects in cell models, 8-Prenylquercetin has demonstrated anti-inflammatory properties in animal models. In a mouse model of paw edema induced by lipopolysaccharide (LPS), 8-Prenylquercetin treatment effectively attenuated the edema, confirming its in vivo anti-inflammatory effect .

Structure-Activity Relationship

Effect of Prenylation on Bioactivity

The enhanced bioactivity of 8-Prenylquercetin compared to quercetin can be attributed to the prenyl group at the C-8 position. This structural modification significantly influences the compound's physicochemical properties and its interactions with target proteins. The addition of a prenyl group to quercetin increases its lipophilicity, as evidenced by its higher XLogP3 value (4.1) . This enhanced lipophilicity may improve the compound's ability to penetrate cell membranes and reach intracellular targets, potentially explaining its stronger biological activities.

Insights from Related Compounds

Studies on related compounds, particularly 8-prenylated quercetin glycosides from Epimedium species, provide further insights into the structure-activity relationships of these compounds. Research on these related compounds has shown that modifications at the C-3' and C-4' positions of ring B can significantly affect their biological activities . For instance, either methylation at the C-4' position or hydroxylation at the C-3' position of ring B can reduce certain biological activities of Epimedium flavonols .

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